PF-AKT400
CAS No.:
Cat. No.: VC0548344
Molecular Formula: C20H22F2N6O
Molecular Weight: 400.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H22F2N6O |
---|---|
Molecular Weight | 400.4 g/mol |
IUPAC Name | N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide |
Standard InChI | InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1 |
Standard InChI Key | MOZRQQTUYAYCQT-FQEVSTJZSA-N |
Isomeric SMILES | CCC1=CNC2=C1C(=NC=N2)N3CC[C@@](C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N |
SMILES | CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N |
Canonical SMILES | CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of PF-AKT400
Molecular Characteristics
PF-AKT400 (chemical name: N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl]methyl]-2,4-difluorobenzamide) is a small molecule with a molecular formula of C₂₀H₂₂F₂N₆O and a molecular weight of 400.43 g/mol . Its structure features a 3-aminopyrrolidine scaffold, which enhances binding affinity to Akt’s ATP-binding pocket while minimizing off-target effects .
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS No. | 1004990-28-6 |
Solubility | ≥100 mg/mL in DMSO |
Storage Conditions | -20°C (stable for 1 month) |
Selectivity (Akt1/PKA) | 900-fold (IC₅₀ = 0.5 vs. 450 nM) |
The compound’s canonical SMILES string (N[C@@](CC1)(CNC(C2=CC=C(F)C=C2F)=O)CN1C3=C4C(NC=C4CC)=NC=N3
) reflects its stereochemical complexity, including fluorine substitutions critical for target engagement .
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Akt Signaling in Oncogenesis
Akt regulates cell survival, proliferation, and metabolism by phosphorylating substrates like GSK-3β, FOXO transcription factors, and MDM2 . Hyperactivation of Akt, common in cancers, drives resistance to apoptosis and uncontrolled growth . PF-AKT400 disrupts this pathway by competitively inhibiting ATP binding to Akt’s kinase domain, thereby blocking downstream phosphorylation events .
Selectivity and Binding Dynamics
PF-AKT400’s high selectivity stems from its interaction with Akt’s unique pleckstrin homology (PH) domain, which is absent in PKA . Molecular dynamics simulations reveal that the 3-aminopyrrolidine scaffold stabilizes hydrogen bonds with Akt1’s Thr211 and Glu228 residues, explaining its sub-nanomolar potency .
Preclinical Efficacy and Pharmacological Profiling
In Vitro Activity
In U87 glioblastoma cells, PF-AKT400 reduces phosphorylation of GSK-3α (IC₅₀ = 310 nM) and S6 ribosomal protein (IC₅₀ = 110 nM), markers of Akt and mTORC1 activity, respectively . Concurrently, it induces Akt hyperphosphorylation at Ser473 (EC₅₀ = 216 nM), a feedback mechanism linked to mTORC2 inhibition .
Monotherapy Studies
-
Prostate Cancer (PC3 Xenografts): Oral administration of 100 mg/kg PF-AKT400 twice daily for 10 days resulted in 75% tumor growth inhibition (TGI) .
-
Colorectal Cancer (Colo205 Xenografts): A dose of 150 mg/kg yielded 60% TGI .
Combination Therapy
PF-AKT400 synergizes with rapamycin (mTOR inhibitor) in PC3 models:
-
75 mg/kg PF-AKT400 + 10 mg/kg rapamycin: 98% TGI vs. 56% (PF-AKT400 alone) and 66% (rapamycin alone) .
This synergy arises from concurrent blockade of Akt and mTORC1, preventing compensatory signaling .
Model | Dose (mg/kg) | TGI (%) | Key Biomarker Changes |
---|---|---|---|
PC3 (Prostate) | 100 | 75 | ↓p-S6, ↑p-Akt (Ser473) |
Colo205 (Colorectal) | 150 | 60 | ↓p-S6, ↑p-Akt (Ser473) |
PC3 + Rapamycin | 75 + 10 | 98 | Enhanced ↓p-S6, sustained ↑p-Akt |
Pharmacokinetic and Pharmacodynamic Profile
Absorption and Distribution
In PC3 xenograft-bearing mice, PF-AKT400 achieves peak plasma concentrations within 0.5 hours post-administration (25–100 mg/kg) . Tumor penetration correlates with dose-dependent reductions in p-S6 (maximal at 2–4 hours) and transient Akt hyperphosphorylation (peaking at 1 hour) .
Metabolism and Excretion
While detailed metabolism studies are lacking, PF-AKT400’s half-life in plasma is estimated at 3–4 hours, necessitating twice-daily dosing for sustained target inhibition .
Comparative Analysis with Other Akt Inhibitors
Table 3: Select Akt Inhibitors in Development
Compound | Type | Selectivity (Akt1 IC₅₀) | Clinical Status |
---|---|---|---|
PF-AKT400 | ATP-competitive | 0.5 nM | Preclinical |
Capivasertib | ATP-competitive | 3.3 nM | Phase III (NCT04305496) |
Ipatasertib | ATP-competitive | 5 nM | Phase II (NCT03337724) |
MK-2206 | Allosteric | 8 nM | Phase II (discontinued) |
Future Directions and Research Opportunities
-
Combination Strategies: Pairing PF-AKT400 with immune checkpoint inhibitors or PARP inhibitors could exploit synthetic lethality in PTEN-deficient cancers .
-
Biomarker Development: Identifying predictive biomarkers (e.g., PIK3CA mutations, PTEN loss) is critical for patient stratification .
-
Formulation Optimization: Improving solubility and bioavailability may enhance in vivo efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume